4-氨基-2-氯-N-环丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

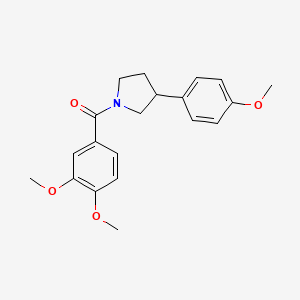

The compound 4-amino-2-chloro-N-cyclopropylbenzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides often contain an amine (-NH2) and a chloro (-Cl) substituent on the benzene ring, which can significantly influence their chemical and physical properties, as well as their biological activity. Although the specific compound 4-amino-2-chloro-N-cyclopropylbenzamide is not directly mentioned in the provided papers, similar compounds have been studied for various applications, including as cytotoxins for hypoxic cells, gastroprokinetic agents, and in the synthesis of fluorescent compounds .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various chemical reactions, including amidation, where an amine reacts with a carboxylic acid or its derivatives. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved through acylation followed by catalytic hydrogenation, with high yields reported . Similarly, the synthesis of 4-amino-5-chloroimidazoles from N-chloro-N'-arylbenzamidines and 1,1-diaminoethenes demonstrates the versatility of benzamide derivatives in forming heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic methods, including NMR, MS, and IR spectroscopy, as well as X-ray diffraction. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined using X-ray diffraction, revealing monoclinic space group and stabilization by pi-pi conjugation and hydrogen bonding interactions . These structural features are crucial for understanding the reactivity and interaction of benzamide derivatives with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, including nucleophilic substitution and reduction. The reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally related compound, involves the reduction of nitro groups to amines and hydroxylamines, which can further react to form more complex structures . Additionally, the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride to produce fluorescent aminonaphthalic anhydrides demonstrates the potential for benzamide derivatives to participate in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by their functional groups and molecular structure. For instance, the molar refractivity and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were studied in aqueous solutions, showing stronger polarizability effects with an increase in drug concentration . These properties are important for the design and optimization of benzamide derivatives for specific applications.

科学研究应用

抗惊厥活性

研究表明,某些结构与4-氨基-2-氯-N-环丙基苯甲酰胺相似的4-氨基苯甲酰胺已被评估其抗惊厥作用。这些化合物在小鼠中针对电休克和戊四唑诱发的癫痫发作进行了测试,显示出显着的抗惊厥活性。例如,4-氨基-N-戊基苯甲酰胺对最大电休克癫痫发作特别有效 (Clark et al., 1984)。

胃动力药活性

一系列与4-氨基-2-氯-N-环丙基苯甲酰胺密切相关的苯甲酰胺已被合成并评估其胃动力药活性。这些化合物在增强胃动力和胃排空方面表现出显着的潜力 (Morie et al., 1995)。此外,在测试中,与4-氨基-2-氯-N-环丙基苯甲酰胺结构相似的5-羟色胺4(5-HT4)受体激动剂显示出有效增强胃动力和胃排空 (Suzuki et al., 1998)。

化学性质和结构分析

对结构上与4-氨基-2-氯-N-环丙基苯甲酰胺相似的化合物的研究集中于它们的化学性质,例如摩尔折射率和极化率。例如,对4-氨基-5-氯-N-(2-(二乙氨基)乙基)-2甲氧基苯甲酰胺盐酸盐一水合物(一种具有止吐和副交感神经拟活性)的研究探索了其密度和折射率测量 (Sawale et al., 2016)。此外,另一种类似化合物格列本脲的结构特性在溶液和固态中都得到了研究 (Sanz et al., 2012)。

生物还原药物特性

对生物还原性药物的研究(包括与4-氨基-2-氯-N-环丙基苯甲酰胺相关的化合物)揭示了对缺氧细胞的选择性毒性的见解。例如,对5-[N,N-双(2-氯乙基)氨基]-2,4-二硝基苯甲酰胺(一种新型生物还原药物)的研究突出了其在癌症治疗中的潜力,因为它在缺氧条件下具有选择性毒性 (Palmer et al., 1995)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

属性

IUPAC Name |

4-amino-2-chloro-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-5-6(12)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNFLYUPGKETEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-chloro-N-cyclopropylbenzamide | |

CAS RN |

926230-04-8 |

Source

|

| Record name | 4-amino-2-chloro-N-cyclopropylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)

![2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2514027.png)

![2-[(benzyloxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2514028.png)

![Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate](/img/structure/B2514032.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514034.png)

![(E)-3-(furan-2-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2514038.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2514040.png)